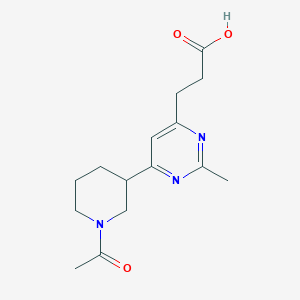
3-(6-(1-Acetylpiperidin-3-yl)-2-methylpyrimidin-4-yl)propanoic acid
Description
3-(6-(1-Acetylpiperidin-3-yl)-2-methylpyrimidin-4-yl)propanoic acid (CAS No. 1316221-68-7) is a pyrimidine derivative featuring a propanoic acid moiety linked to a substituted pyrimidine core. The pyrimidine ring is substituted at position 2 with a methyl group and at position 6 with a 1-acetylpiperidin-3-yl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as angiotensin-converting enzyme (ACE) or kinases .
Properties
IUPAC Name |
3-[6-(1-acetylpiperidin-3-yl)-2-methylpyrimidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10-16-13(5-6-15(20)21)8-14(17-10)12-4-3-7-18(9-12)11(2)19/h8,12H,3-7,9H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTXXKMFVFQRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2CCCN(C2)C(=O)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
Compound A : 3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic acid (CAS No. 1316221-27-8)
- Structural Differences :
- Position 6 substituent: 1-(Methylsulfonyl)piperidin-4-yl vs. 1-acetylpiperidin-3-yl in the target compound.
- Position 2 substituent: Methyl group retained.
- This may improve binding to polar enzyme active sites but reduce membrane permeability .
Compound B : 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
- Structural Differences :
- Position 2 substituent: Pyridin-2-yl vs. methyl group.
- Position 6 substituent: Benzazepine ring vs. acetylpiperidine.
- The pyridinyl group at position 2 may engage in π-π stacking, unlike the methyl group in the target compound .
Propanoic Acid Derivatives with Therapeutic Relevance
Compound C : Methiapril ((2S,6S)-1-[(3-Acetylsulfanyl)propanoyl]-6-methylpipecolinic acid)
- Structural Differences :
- Core structure: Pipecolinic acid (a six-membered ring) vs. pyrimidine.
- Functional groups: Thioester (acetylsulfanyl) vs. acetylpiperidine.
- Implications: Methiapril is a known ACE inhibitor. The target compound’s pyrimidine core may offer better metabolic stability compared to methiapril’s pipecolinic acid, which requires stereoselective synthesis .
Compound D : 3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid
- Structural Differences: Substituent: Sulfamoylphenylamino group vs. pyrimidine-acetylpiperidine.
Ester Derivatives of Propanoic Acid
Compound E : 3-(Methylthio)propanoic Acid Methyl Ester
- Structural Differences :
- Esterification: Methyl ester vs. free carboxylic acid in the target compound.
- Implications :
Comparative Data Table
| Compound Name | Core Structure | Position 2 Substituent | Position 6/Equivalent Substituent | Key Functional Group | Molecular Weight (g/mol) | Potential Application |
|---|---|---|---|---|---|---|
| Target Compound (CAS 1316221-68-7) | Pyrimidine | Methyl | 1-Acetylpiperidin-3-yl | Propanoic acid | ~363.4 | Enzyme inhibition |
| Compound A (CAS 1316221-27-8) | Pyrimidine | Methyl | 1-(Methylsulfonyl)piperidin-4-yl | Propanoic acid | ~399.5 | Kinase inhibition |
| Compound B | Pyrimidine | Pyridin-2-yl | Benzazepine | Propanoic acid | ~401.5 | Receptor antagonism |
| Methiapril | Pipecolinic acid | N/A | Acetylsulfanyl | Thioester | ~317.4 | ACE inhibition |
| 3-(Methylthio)propanoic Acid Methyl Ester | Linear chain | N/A | Methylthio | Methyl ester | ~150.2 | Flavoring agent/Prodrug |
Key Research Findings
Synthetic Accessibility : The target compound’s pyrimidine core and acetylpiperidine substituent can be synthesized using commercially available reagents, unlike methiapril, which requires challenging stereoselective processes .
Bioactivity: The acetylpiperidine group enhances binding to hydrophobic enzyme pockets, while the propanoic acid moiety mimics natural substrates (e.g., ACE inhibitors) .
Pharmacokinetics : Ester analogs (e.g., Compound E) show higher bioavailability but require metabolic activation, whereas the free carboxylic acid in the target compound may offer immediate activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


